molecular formula C16H20N4O3 B3323758 tert-Butyl 3-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate CAS No. 1699532-58-5

tert-Butyl 3-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate

Cat. No.: B3323758
CAS No.: 1699532-58-5
M. Wt: 316.35
InChI Key: NNGQGSNKLDVYKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a pyridin-4-yl group and an azetidine ring functionalized with a tert-butoxycarbonyl (Boc) protecting group. The oxadiazole moiety is known for its metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in drug discovery. The pyridinyl substituent may enhance solubility and modulate electronic properties, while the azetidine ring contributes to conformational rigidity .

Properties

IUPAC Name

tert-butyl 3-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-16(2,3)22-15(21)20-9-11(10-20)8-13-18-14(19-23-13)12-4-6-17-7-5-12/h4-7,11H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGQGSNKLDVYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 3-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The 1,2,4-oxadiazole moiety is known for its diverse pharmacological properties, making this compound a subject of interest for drug development.

Chemical Structure and Properties

The compound can be described by the following molecular formula: C15H20N4O3C_{15}H_{20}N_{4}O_{3}. Its structure features a tert-butyl group, an azetidine ring, and a pyridinyl-substituted oxadiazole, which contributes to its biological activity.

Biological Activities

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit a wide range of biological activities:

  • Anticancer Activity : The oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that certain oxadiazole derivatives possess IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical carcinoma) and CaCo-2 (colon adenocarcinoma) .
  • Antimicrobial Properties : Compounds with the oxadiazole structure have demonstrated antibacterial and antifungal activities. They have been evaluated against pathogens like Staphylococcus aureus and Candida albicans, showing promising results .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenases (COX) enzymes, which are key players in the inflammatory process .
  • Neuroprotective Effects : The potential of oxadiazole-containing compounds to interact with neurotransmitter receptors suggests their applicability in treating neurodegenerative diseases .

The mechanism through which this compound exerts its effects is likely multifaceted:

  • Targeting Enzymes : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Case Studies

A notable study evaluated a series of 1,2,4-oxadiazole derivatives for their cytotoxicity against multiple cancer cell lines. One derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer types, indicating moderate activity . Further modifications led to derivatives with enhanced potency, particularly against ovarian and renal cancer cell lines.

CompoundCell LineIC50 (µM)
Derivative 1HeLa92.4
Derivative 2OVXF 8992.76
Derivative 3PXF 17529.27
Derivative 4PRXF 22Rv11.143

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Aryl Substituents

Several analogs with modified aryl groups on the oxadiazole ring have been synthesized and characterized:

Table 1: Comparison of Aryl-Substituted Analogs
Compound Name Substituent on Oxadiazole Synthesis Method Yield (%) Physical Form Melting Point (°C) Key NMR Data (δ, ppm)
tert-Butyl 3-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate (Target) Pyridin-4-yl Not reported - - - -
tert-Butyl 3-(3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)-azetidine-1-carboxylate (18a) 4-Octylphenyl Method A 77 Yellow oil - 1H NMR (CDCl3): 7.85 (d, 2H), 4.40–4.29 (m, 4H), 1.46 (s, 9H)
tert-Butyl 3-(3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate (6) 3-Methoxyphenyl Not specified 99 White solid 62–64 1H NMR (CDCl3): 7.67 (d, 1H), 3.87 (s, 3H), 1.46 (s, 9H)
tert-Butyl 3-(3-(4-Iodophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate (7) 4-Iodophenyl Similar to 6 94 White solid 109–110 1H NMR (CDCl3): 7.85 (d, 2H), 4.40–4.29 (m, 4H), 1.46 (s, 9H)
Carbamic acid, N-[[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl]-, 1,1-dimethylethyl ester Pyridin-2-yl Not reported - - - Molecular formula: C13H16N4O3
Key Observations:
  • Substituent Effects: Electron-Donating Groups (e.g., 4-Octylphenyl in 18a): Enhance lipophilicity, as seen in the oily physical form of 18a, which may improve membrane permeability . Electron-Withdrawing Groups (e.g., 4-Iodophenyl in 7): Increase melting points (109–110°C vs. 62–64°C for 6), likely due to stronger intermolecular interactions .
  • Synthetic Efficiency :

    • Method A (used for 18a) achieved 77% yield, while analogs like 6 and 7 showed higher yields (94–99%), possibly due to optimized reaction conditions for smaller aryl groups .

Analogs with Modified Azetidine Moieties

Azetidine rings with fluorinated substituents or alternative protecting groups have been explored ():

Table 2: Azetidine-Modified Analogs
Compound Name Azetidine Substituent Key Feature CAS Number
tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate 3-Fluoro, 3-aminomethyl Fluorine-enhanced bioavailability 1083181-23-0
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate 3-Fluoro, 3-hydroxymethyl Polar functional group 1126650-66-5
Key Observations:
  • Fluorination : Fluorine atoms in azetidine analogs (e.g., ) may improve metabolic stability and binding affinity through electronegativity and steric effects.
  • Functional Group Diversity: Hydroxymethyl or aminomethyl groups introduce sites for further derivatization, contrasting with the target compound’s unmodified azetidine ring .

Q & A

Q. What are the key steps in synthesizing tert-butyl 3-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate?

The synthesis typically involves:

  • Oxadiazole ring formation : Reacting pyridin-4-yl-substituted amidoxime with a carbonyl source (e.g., triphosgene) under controlled conditions to form the 1,2,4-oxadiazole core .
  • Azetidine functionalization : Introducing the azetidine ring via nucleophilic substitution or coupling reactions. For example, tert-butyl azetidine-1-carboxylate derivatives are often prepared using Boc-protected intermediates .
  • Methyl linker installation : A Mitsunobu reaction or alkylation may connect the oxadiazole and azetidine moieties .
    Key considerations: Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography to avoid byproduct contamination.

Q. How is the compound characterized for structural confirmation?

Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent connectivity (e.g., azetidine methyl protons at δ 3.5–4.0 ppm and oxadiazole protons near δ 8.0–9.0 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ for C16_{16}H21_{21}N4_4O3_3) .
  • Infrared spectroscopy (IR) : Confirm carbonyl (C=O) stretches (~1700 cm1^{-1}) and oxadiazole ring vibrations (~1600 cm1^{-1}) .

Q. What are the stability and storage recommendations?

  • Stability : The compound is sensitive to moisture and acidic/basic conditions due to the Boc-protecting group. Store at -20°C under inert gas (N2_2 or Ar) .
  • Decomposition risks : Hydrolysis of the oxadiazole ring may occur in aqueous media, leading to pyridine-4-carboxylic acid derivatives .

Advanced Research Questions

Q. How to address contradictory spectral data during intermediate purification?

Scenario: Discrepancies between calculated and observed NMR peaks may arise from:

  • Rotamers : Restricted rotation in the azetidine ring or oxadiazole substituents can split signals. Use variable-temperature NMR to resolve .
  • Byproducts : Unreacted intermediates (e.g., tert-butyl esters) may co-elute. Optimize purification using reverse-phase HPLC with a C18 column and acetonitrile/water gradients .

Q. What strategies optimize reaction yields when intermediates are unstable?

  • Low-temperature synthesis : Perform oxadiazole cyclization at 0–5°C to prevent side reactions .
  • In situ protection : Use transient protecting groups (e.g., Fmoc) for azetidine amines during coupling steps .
  • Catalytic additives : Add molecular sieves to absorb water in moisture-sensitive reactions .

Q. How to assess the compound’s potential as a kinase inhibitor?

  • In vitro assays : Test against kinase panels (e.g., EGFR, JAK2) using fluorescence polarization or ADP-Glo™ assays. The pyridine-oxadiazole motif may chelate Mg2+^{2+} in ATP-binding pockets .
  • Molecular docking : Model interactions using software like AutoDock Vina. Focus on hydrogen bonding between the oxadiazole nitrogen and kinase hinge residues (e.g., Met793 in EGFR) .

Q. How to resolve discrepancies between computational and experimental solubility data?

  • Experimental validation : Measure solubility in DMSO, water, and PBS using UV-Vis spectroscopy. Adjust predictions by accounting for tautomerization of the oxadiazole ring .
  • Co-solvent systems : Improve aqueous solubility with PEG-400 or cyclodextrin inclusion complexes .

Methodological Challenges

Q. What analytical techniques differentiate degradation products from synthetic impurities?

  • LC-MS/MS : Identify hydrolyzed products (e.g., azetidine-3-carboxylic acid) via fragmentation patterns .
  • X-ray crystallography : Resolve ambiguous structures; the oxadiazole ring’s planarity aids crystal formation .

Q. How to design SAR studies for pyridine-oxadiazole derivatives?

  • Core modifications : Replace pyridin-4-yl with pyridin-3-yl or pyrimidine to alter steric/electronic profiles .
  • Methyl linker substitution : Test ethylene or amide spacers to modulate conformational flexibility .

Safety and Handling

Q. What PPE is recommended for handling this compound?

  • Gloves : Nitrile gloves (tested for chemical permeation resistance) .
  • Eye protection : Goggles with side shields to prevent splashes .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .

Q. How to mitigate acute toxicity risks?

  • First aid protocols : For skin contact, wash with 10% ethanol-water solution to enhance solubility and removal .
  • Emergency response : Administer activated charcoal if ingested, as the Boc group may delay systemic absorption .

Future Research Directions

  • Targeted delivery : Conjugate with nanoparticles (e.g., PLGA) to enhance bioavailability .
  • Metabolic stability : Investigate CYP450 metabolism using liver microsomes; modify the oxadiazole ring to reduce oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.